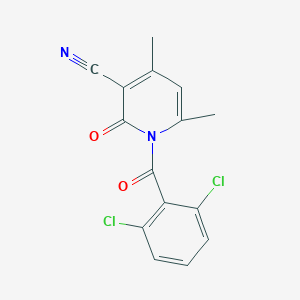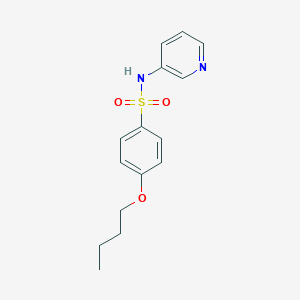![molecular formula C10H11FN2OS B239908 N-[(2-fluorophenyl)carbamothioyl]propanamide](/img/structure/B239908.png)
N-[(2-fluorophenyl)carbamothioyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2-fluorophenyl)carbamothioyl]propanamide (abbreviated as FCP) is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas. FCP belongs to the class of carbamothioyl compounds and is synthesized using a specific method.
Wissenschaftliche Forschungsanwendungen
N-[(2-fluorophenyl)carbamothioyl]propanamide has been studied extensively for its potential applications in various areas of scientific research. One of the major applications of N-[(2-fluorophenyl)carbamothioyl]propanamide is in the field of cancer research. Studies have shown that N-[(2-fluorophenyl)carbamothioyl]propanamide has anti-cancer properties and can inhibit the growth of cancer cells. N-[(2-fluorophenyl)carbamothioyl]propanamide has been found to induce apoptosis (programmed cell death) in cancer cells by activating specific pathways. N-[(2-fluorophenyl)carbamothioyl]propanamide has also been studied for its potential applications in the treatment of Alzheimer's disease. Studies have shown that N-[(2-fluorophenyl)carbamothioyl]propanamide can inhibit the activity of acetylcholinesterase, an enzyme that is involved in the progression of Alzheimer's disease. N-[(2-fluorophenyl)carbamothioyl]propanamide has also been studied for its potential applications in the treatment of inflammation and pain.
Wirkmechanismus
The mechanism of action of N-[(2-fluorophenyl)carbamothioyl]propanamide is not fully understood. However, studies have shown that N-[(2-fluorophenyl)carbamothioyl]propanamide exerts its effects by modulating specific pathways. N-[(2-fluorophenyl)carbamothioyl]propanamide has been found to activate the caspase pathway, which is involved in apoptosis. N-[(2-fluorophenyl)carbamothioyl]propanamide has also been found to inhibit the activity of acetylcholinesterase by binding to its active site. N-[(2-fluorophenyl)carbamothioyl]propanamide has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation.
Biochemical and Physiological Effects
N-[(2-fluorophenyl)carbamothioyl]propanamide has been found to have various biochemical and physiological effects. Studies have shown that N-[(2-fluorophenyl)carbamothioyl]propanamide can induce apoptosis in cancer cells by activating specific pathways. N-[(2-fluorophenyl)carbamothioyl]propanamide has also been found to inhibit the activity of acetylcholinesterase, which is involved in the progression of Alzheimer's disease. N-[(2-fluorophenyl)carbamothioyl]propanamide has also been found to inhibit the activity of COX-2, which is involved in inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-[(2-fluorophenyl)carbamothioyl]propanamide is that it is a potent compound that can be used in small concentrations. N-[(2-fluorophenyl)carbamothioyl]propanamide is also stable and can be stored for long periods of time. However, one of the limitations of N-[(2-fluorophenyl)carbamothioyl]propanamide is that it is not very soluble in water, which can make it difficult to use in certain experiments. N-[(2-fluorophenyl)carbamothioyl]propanamide is also a relatively new compound and its long-term effects are not fully understood.
Zukünftige Richtungen
There are several future directions for research on N-[(2-fluorophenyl)carbamothioyl]propanamide. One area of research is to study the potential applications of N-[(2-fluorophenyl)carbamothioyl]propanamide in the treatment of other diseases. Another area of research is to study the mechanism of action of N-[(2-fluorophenyl)carbamothioyl]propanamide in more detail. This can help to identify new targets for drug development. Another area of research is to study the potential side effects of N-[(2-fluorophenyl)carbamothioyl]propanamide and its long-term effects. This can help to ensure the safety of N-[(2-fluorophenyl)carbamothioyl]propanamide for human use.
Conclusion
In conclusion, N-[(2-fluorophenyl)carbamothioyl]propanamide is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas. N-[(2-fluorophenyl)carbamothioyl]propanamide is synthesized using a specific method and has been studied extensively for its potential applications in cancer research, Alzheimer's disease, and inflammation. N-[(2-fluorophenyl)carbamothioyl]propanamide exerts its effects by modulating specific pathways and has various biochemical and physiological effects. N-[(2-fluorophenyl)carbamothioyl]propanamide has several advantages and limitations for lab experiments and there are several future directions for research on N-[(2-fluorophenyl)carbamothioyl]propanamide.
Synthesemethoden
N-[(2-fluorophenyl)carbamothioyl]propanamide is synthesized using a method that involves the reaction of 2-fluoroaniline with thioisocyanate. The reaction takes place in the presence of a base and an organic solvent. The final product is obtained by recrystallization of the crude product. The chemical structure of N-[(2-fluorophenyl)carbamothioyl]propanamide is shown below:
Eigenschaften
Produktname |
N-[(2-fluorophenyl)carbamothioyl]propanamide |
|---|---|
Molekularformel |
C10H11FN2OS |
Molekulargewicht |
226.27 g/mol |
IUPAC-Name |
N-[(2-fluorophenyl)carbamothioyl]propanamide |
InChI |
InChI=1S/C10H11FN2OS/c1-2-9(14)13-10(15)12-8-6-4-3-5-7(8)11/h3-6H,2H2,1H3,(H2,12,13,14,15) |
InChI-Schlüssel |
KZGGJWVXUJYZBA-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC(=S)NC1=CC=CC=C1F |
Kanonische SMILES |
CCC(=O)NC(=S)NC1=CC=CC=C1F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{[(4-Fluorophenyl)sulfanyl]methyl}benzoic acid](/img/structure/B239833.png)


![4-fluoro-N-[(2-propyl-2H-tetrazol-5-yl)carbamothioyl]benzamide](/img/structure/B239839.png)







![1-[(4-Methoxy-3-methylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B239867.png)
![N-[(3-acetylphenyl)carbamothioyl]-4-methoxybenzamide](/img/structure/B239869.png)
